4'-Methyl[1,1'-Biphenyl]-4-Ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4'-Methyl[1,1'-Biphenyl]-4-ol often involves the use of biphenyl derivatives as starting materials. Techniques such as cross-coupling reactions, hydrothermal synthesis, and the use of metal-organic frameworks (MOFs) as catalysts are common. For instance, the use of biphenyl-3,3′,4,4′-tetracarboxylic acid as an organic linker in the hydrothermal synthesis of metal-organic frameworks demonstrates the versatility of biphenyl derivatives in constructing complex structures (Li-Xin Sun et al., 2010).
Scientific Research Applications
1. Thermophysical Property Analysis
- Application Summary : “4’-Methyl[1,1’-Biphenyl]-4-Ol” is used in the analysis of thermophysical properties. These properties include triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity at saturation pressure, and viscosity .
- Methods of Application : The data for these properties are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The data provides a comprehensive understanding of the thermophysical properties of “4’-Methyl[1,1’-Biphenyl]-4-Ol”, which can be used in various scientific and industrial applications .
2. Synthesis of 4’-Methylbiphenyl-4-carboxaldehyde
- Application Summary : “4’-Methyl[1,1’-Biphenyl]-4-Ol” can be used in the synthesis of 4’-Methylbiphenyl-4-carboxaldehyde .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The product, 4’-Methylbiphenyl-4-carboxaldehyde, is a useful compound in organic chemistry .
3. Synthesis of 4’-Methylbiphenyl-4-carboxylic acid
- Application Summary : “4’-Methyl[1,1’-Biphenyl]-4-Ol” can be used in the synthesis of 4’-Methylbiphenyl-4-carboxylic acid .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The product, 4’-Methylbiphenyl-4-carboxylic acid, exhibits the characteristic absorption bands of COOH and CH groups .
4. Flavoring Agent
- Application Summary : “4’-Methyl[1,1’-Biphenyl]-4-Ol” is used as a flavoring agent. It has a spicy type odor and flavor .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The compound adds a distinct spicy flavor to food products .
5. Synthesis of 4-Bromomethyl-2-cyanobiphenyl
- Application Summary : “4’-Methyl[1,1’-Biphenyl]-4-Ol” can be used in the synthesis of 4-Bromomethyl-2-cyanobiphenyl .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The product, 4-Bromomethyl-2-cyanobiphenyl, is an important pharmaceutical intermediate and organic synthetic material used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan .
6. Intermediate for Emulsifiers, Optical Brighteners, Crop Protection Products, and Plastics
- Application Summary : “4’-Methyl[1,1’-Biphenyl]-4-Ol” is used as an intermediate in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The compound plays a crucial role in the production of various industrial products .
Safety And Hazards
The compound should be handled with care to avoid skin and eye contact. It should be used only in well-ventilated areas. Contact with dust, mist, gas, or vapors should be avoided7.
Future Directions
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
4-(4-methylphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZACMDGXVXOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362559 | |
Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl[1,1'-Biphenyl]-4-Ol | |
CAS RN |
26191-64-0 | |
Record name | 4′-Methyl[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26191-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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